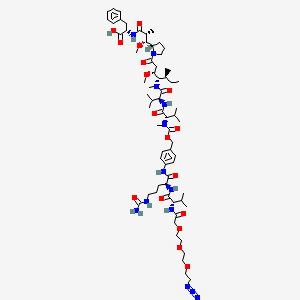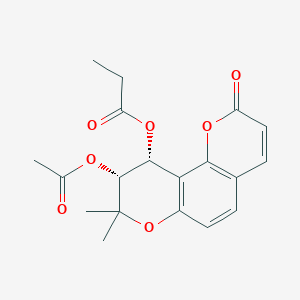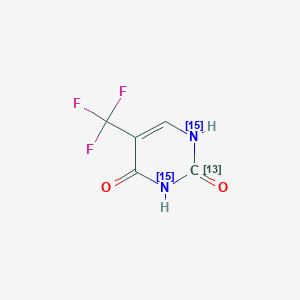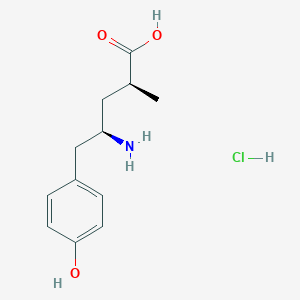
N3-Peg3-VC-pab-mmaf
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N3-Peg3-VC-pab-mmaf is a drug-linker conjugate used in the development of antibody-drug conjugates (ADCs). This compound combines the ADC linker N3-Peg3-VC-pab with the microtubule-disrupting agent monomethyl auristatin F (MMAF). It is a click chemistry reagent containing an azide group, which allows it to participate in copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N3-Peg3-VC-pab-mmaf involves several steps:
Preparation of N3-Peg3-VC-pab: This involves the conjugation of the azide group (N3) with a polyethylene glycol (PEG) spacer, followed by the attachment of the valine-citrulline (VC) dipeptide and the para-aminobenzyl (pab) linker.
Conjugation with MMAF: The N3-Peg3-VC-pab intermediate is then conjugated with monomethyl auristatin F (MMAF) to form the final compound.
The reaction conditions typically involve the use of copper catalysts for the azide-alkyne cycloaddition reactions (CuAAC) and may also involve strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-purity reagents and solvents .
Analyse Des Réactions Chimiques
Types of Reactions
N3-Peg3-VC-pab-mmaf primarily undergoes:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with alkyne-containing molecules in the presence of a copper catalyst.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups without the need for a copper catalyst
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions.
DBCO or BCN Groups: Used in SPAAC reactions.
Major Products
The major products formed from these reactions are the conjugated molecules resulting from the cycloaddition reactions, which are used in the development of ADCs .
Applications De Recherche Scientifique
N3-Peg3-VC-pab-mmaf has several scientific research applications:
Chemistry: Used as a click chemistry reagent for the synthesis of complex molecules.
Biology: Employed in the development of ADCs for targeted drug delivery.
Medicine: Utilized in cancer research for the development of targeted therapies that deliver cytotoxic agents directly to cancer cells.
Industry: Applied in the production of ADCs for pharmaceutical research and development
Mécanisme D'action
N3-Peg3-VC-pab-mmaf exerts its effects through the following mechanism:
Targeting: The ADC linker N3-Peg3-VC-pab targets specific antigens on cancer cells.
Drug Delivery: Once bound to the target cell, the linker is cleaved, releasing the microtubule-disrupting agent MMAF.
Cytotoxicity: MMAF disrupts microtubule function, leading to cell cycle arrest and apoptosis of the cancer cell
Comparaison Avec Des Composés Similaires
Similar Compounds
N3-Peg3-VC-pab-mmae: Similar to N3-Peg3-VC-pab-mmaf but uses monomethyl auristatin E (MMAE) instead of MMAF.
Mc-VC-PAB-SN38: Combines the ADC linker Mc-VC-PAB with the cytotoxic agent SN38.
Val-Cit-PAB-MMAE: Uses a valine-citrulline linker with MMAE
Uniqueness
This compound is unique due to its use of MMAF, which has distinct cytotoxic properties compared to other agents like MMAE. This makes it particularly effective in certain types of cancer therapies .
Propriétés
Formule moléculaire |
C66H105N13O17 |
|---|---|
Poids moléculaire |
1352.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[4-[[(2S)-2-[[(2S)-2-[[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C66H105N13O17/c1-14-43(8)57(51(91-12)37-53(81)79-30-19-23-50(79)58(92-13)44(9)59(82)73-49(64(87)88)36-45-20-16-15-17-21-45)77(10)63(86)55(41(4)5)75-62(85)56(42(6)7)78(11)66(90)96-38-46-24-26-47(27-25-46)71-60(83)48(22-18-28-69-65(67)89)72-61(84)54(40(2)3)74-52(80)39-95-35-34-94-33-32-93-31-29-70-76-68/h15-17,20-21,24-27,40-44,48-51,54-58H,14,18-19,22-23,28-39H2,1-13H3,(H,71,83)(H,72,84)(H,73,82)(H,74,80)(H,75,85)(H,87,88)(H3,67,69,89)/t43-,44+,48-,49-,50-,51+,54-,55-,56-,57-,58+/m0/s1 |
Clé InChI |
BNAQGYSBJWCFNL-YILCGBMASA-N |
SMILES isomérique |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)COCCOCCOCCN=[N+]=[N-] |
SMILES canonique |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)COCCOCCOCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-(4-aminocyclohexyl)carbamate](/img/structure/B12387286.png)

![1-(3-Cyanophenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B12387294.png)

![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-piperidin-1-ylphosphinic acid](/img/structure/B12387303.png)
![1-[6-(Benzylamino)pyrimidin-4-yl]-3-[[[6-[(3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol](/img/structure/B12387309.png)

![Pyrazino[2,3-g]quinoxaline-5,10-dione](/img/structure/B12387317.png)
![[(2R,3R,5R)-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] acetate](/img/structure/B12387324.png)
![5H-Pyrido[4,3-b]carbazole-5,11(6H)-dione](/img/structure/B12387326.png)
![dimethyl (19R,20S)-14-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-5-ethenyl-10-(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaene-20,21-dicarboxylate](/img/structure/B12387331.png)



